Product packaging for 4-(2,4-difluorophenyl)benzoic Acid(Cat. No.:CAS No. 331760-41-9)

4-(2,4-difluorophenyl)benzoic Acid

Cat. No.: B1598121
CAS No.: 331760-41-9
M. Wt: 234.2 g/mol
InChI Key: DGHGRAZWNAQANC-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Benzoic Acid Derivatives in Advanced Chemical Research

Fluorinated benzoic acid derivatives are a cornerstone in modern chemical and pharmaceutical research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In the context of benzoic acid derivatives, fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These characteristics make fluorinated benzoic acids valuable building blocks in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs, as well as in the development of advanced agrochemicals like selective herbicides and pesticides. epo.org The presence of fluorine can lead to compounds with high efficacy and low toxicity, making them ideal for a range of applications. epo.org

Overview of Scientific Literature on Biphenyl (B1667301) Carboxylic Acids

Biphenyl carboxylic acids represent a versatile class of compounds with a broad spectrum of applications, particularly in medicinal chemistry. The biphenyl scaffold is a common feature in many biologically active molecules and approved drugs. These compounds have been investigated for a wide array of therapeutic uses, including as anti-inflammatory agents, antihypertensives, and anti-cancer drugs. A common and powerful method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex, and is known for its high yields and tolerance of a wide variety of functional groups.

Research Gaps and Future Directions in 4-(2,4-Difluorophenyl)benzoic Acid Studies

The primary research gap is the lack of published, detailed synthetic procedures and characterization data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry for this compound. Although it is commercially available, the scientific community would benefit from accessible and reproducible synthetic routes.

Future research should, therefore, focus on:

Developing and publishing efficient and scalable synthetic methods for this compound, likely leveraging cross-coupling reactions like the Suzuki-Miyaura coupling.

Comprehensive characterization of the compound's physicochemical properties, including its crystal structure, to provide a foundational dataset for future studies.

Investigating its potential biological activities , given the known pharmacological properties of related fluorinated biphenyl carboxylic acids. This could include screening for anti-inflammatory, anti-cancer, or antimicrobial properties.

Exploring its use as a building block in the synthesis of more complex molecules for materials science, such as liquid crystals or organic light-emitting diodes (OLEDs), where the unique electronic properties of the difluorophenyl group could be advantageous.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F2O2 B1598121 4-(2,4-difluorophenyl)benzoic Acid CAS No. 331760-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHGRAZWNAQANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374246
Record name 4-(2,4-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331760-41-9
Record name 4-(2,4-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331760-41-9
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Synthetic Methodologies for 4 2,4 Difluorophenyl Benzoic Acid and Its Derivatives

Strategic Approaches to Aryl-Substituted Benzoic Acid Synthesis

The creation of aryl-substituted benzoic acids, such as 4-(2,4-difluorophenyl)benzoic acid, relies on a combination of classical and modern synthetic techniques. These methods are designed to efficiently construct the biphenyl (B1667301) framework and introduce the desired substituents with high regioselectivity.

Coupling Reactions in the Construction of Biphenyl Carboxylic Acid Frameworks

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of the carbon-carbon bond between the two aryl rings of biphenyl carboxylic acids. acs.orgresearchgate.netresearchgate.net This method typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A general approach for the synthesis of a biphenyl carboxylic acid derivative involves the coupling of a bromo-substituted phenyl compound with a carboxyphenylboronic acid. acs.orgacs.org For instance, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) can be coupled with 4-carboxyphenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ or Pd/C to yield the corresponding biphenyl carboxylic acid. acs.orgacs.org The use of Pd/C is noted to provide an improved yield and lower residual palladium levels in the final product. acs.orgacs.org

The efficiency of Suzuki-Miyaura coupling can be influenced by the catalyst system and reaction conditions. Research has demonstrated the use of water-soluble fullerene-supported PdCl₂ nanocatalysts for the green synthesis of biphenyl carboxylic acids, achieving high yields at room temperature in water. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

Aryl HalideArylboronic AcidCatalystBaseSolventYieldReference
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O64% acs.orgacs.org
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/C-MeOH/H₂OImproved acs.orgacs.org
Bromobenzoic acidArylboronic acidC₆₀-TEGs/PdCl₂K₂CO₃Water>90% researchgate.netresearchgate.net

Classical Organic Synthesis Routes to Fluoro-Substituted Benzoic Acids

Classical methods for the synthesis of fluoro-substituted benzoic acids often involve multi-step sequences starting from readily available precursors. One established method is the Balz-Schiemann reaction, which introduces a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium fluoborate salt. orgsyn.org For example, p-fluorobenzoic acid can be prepared from p-carbethoxybenzenediazonium fluoborate. orgsyn.org

Other classical routes include the oxidation of fluorinated precursors. For instance, p-fluorotoluene can be oxidized to p-fluorobenzoic acid using reagents like chromic acid or potassium permanganate. orgsyn.org Similarly, 4,4'-difluorobiphenyl (B165722) can be oxidized to yield the corresponding benzoic acid. orgsyn.org The synthesis of 2-amino-3-fluorobenzoic acid has been achieved through the oxidation of 7-fluoroisatin (B1296980) with hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution. orgsyn.org

A method for synthesizing 2,4-difluorobenzoic acid involves the oxidation of 2,4-dinitrotoluene (B133949) to 2,4-dinitrobenzoic acid, followed by a fluorination step. google.com

Precursor Derivatization Techniques for this compound Analogs

The synthesis of analogs of this compound often involves the derivatization of advanced intermediates or the final compound itself. For example, the carboxylic acid group can be converted to an amide. The synthesis of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives has been reported, where the most active inhibitor for the human type 2 5 alpha-reductase isozyme was the phenylaminocarbonyl derivative. nih.gov

Another derivatization strategy involves the use of 3-(chlorosulfonyl)benzoic acid as a novel agent for the charge-switch derivatization of certain lipid classes, enhancing their detection by mass spectrometry. acs.org Although not directly applied to this compound in the provided context, this technique highlights the potential for developing new analytical methods for related compounds.

Advanced Synthetic Transformations Involving 2,4-Difluorophenyl Moieties

The 2,4-difluorophenyl group is a key structural motif in various biologically active molecules. Its incorporation and subsequent transformation are crucial for the synthesis of complex heterocyclic systems.

Synthesis of Hydrazinecarbothioamide Derivatives Incorporating 2,4-Difluorophenyl Groups

Hydrazinecarbothioamide derivatives containing the 2,4-difluorophenyl moiety are valuable intermediates for the synthesis of various heterocycles. mdpi.comnih.govsigmaaldrich.comresearchgate.net These are typically synthesized by reacting a benzoic acid hydrazide with 2,4-difluorophenyl isothiocyanate. mdpi.comnih.govsigmaaldrich.comresearchgate.net For example, 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (where X can be H, Cl, or Br) react with 2,4-difluorophenyl isothiocyanate in absolute ethanol (B145695) at reflux to produce 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides. mdpi.comnih.govsigmaaldrich.comresearchgate.net The formation of these derivatives is confirmed by the appearance of a C=S stretching vibration in their IR spectra. mdpi.comresearchgate.net

The synthesis of hydrazone derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid has also been reported, highlighting a common pathway for creating such structures. wisdomlib.org

Cyclization Reactions to Form Triazole and Pyrazole (B372694) Scaffolds from Difluorophenyl-Containing Precursors

Precursors containing the 2,4-difluorophenyl group are instrumental in the synthesis of triazole and pyrazole heterocycles, which are known for their diverse biological activities.

Hydrazinecarbothioamides containing the 2,4-difluorophenyl moiety can be cyclized to form 1,2,4-triazole-3-thiones. mdpi.comnih.govsigmaaldrich.comresearchgate.net This is achieved by refluxing the hydrazinecarbothioamide in an aqueous sodium hydroxide solution. mdpi.comnih.govsigmaaldrich.comresearchgate.net These triazoles can be further functionalized, for instance, by S-alkylation with α-halogenated ketones. mdpi.comnih.govsigmaaldrich.comresearchgate.net

Pyrazole derivatives incorporating a 2,4-difluorophenyl group have also been synthesized. For example, hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been prepared and studied for their antimicrobial properties. nih.gov The synthesis of these compounds often starts from readily available materials under benign reaction conditions. nih.gov Similarly, other fluorophenyl-substituted pyrazole derivatives have been synthesized and shown to be potent antibacterial agents. nih.govacs.org

Derivatization of 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

The compound 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid serves as a versatile intermediate in the synthesis of a variety of derivatives, primarily through reactions involving the aldehyde (formyl) group. A significant body of research has been dedicated to the synthesis of hydrazone derivatives from this intermediate, which have shown notable antimicrobial properties. nih.govsunyempire.edu

The general synthetic route to these derivatives involves the condensation reaction of the pyrazole aldehyde with various substituted hydrazines or hydrazides under benign reaction conditions. nih.gov This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

One established procedure involves the reductive amination of the pyrazole-derived aldehydes with commercially available anilines, which has been shown to produce the target compounds in very good yields. nih.gov

A series of novel hydrazone derivatives has been synthesized from 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. These compounds have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govsunyempire.edu For instance, some of these derivatives have exhibited minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against multiple bacterial strains. nih.gov

Table 1: Examples of Synthesized Derivatives and their Reported Activity

Derivative Substituent on Hydrazine (B178648) Reported Activity Reference
Hydrazone Phenyl Antimicrobial nih.gov
Hydrazone 4-Nitrophenyl Antimicrobial nih.gov
Hydrazone 2,4-Dichlorophenyl Antimicrobial acs.org

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound and its pyrazole derivatives involves a multi-step process, with the core reaction being the formation of the pyrazole ring. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry. researchgate.netchim.it

The formation of the pyrazole ring in compounds like 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid typically proceeds through the reaction of a 1,3-dielectrophilic species with a hydrazine derivative. chim.it In this specific synthesis, the key starting materials are a derivative of 1-(2,4-difluorophenyl)ethanone and 4-hydrazinobenzoic acid. nih.govacs.org

The probable reaction mechanism involves the following key steps:

Vilsmeier-Haack Reaction : The synthesis of the pyrazole aldehyde intermediate often starts with a substituted acetophenone, in this case, 1-(2,4-difluorophenyl)ethanone. This undergoes a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group and create a 1,3-dielectrophilic intermediate.

Cyclocondensation : The resulting β-chloro-α,β-unsaturated aldehyde then reacts with 4-hydrazinobenzoic acid. The reaction proceeds via a cyclocondensation mechanism. The hydrazine nitrogen atoms act as nucleophiles, attacking the electrophilic carbon centers of the intermediate. This is followed by the elimination of water and hydrogen chloride to form the stable aromatic pyrazole ring.

The derivatization of the formyl group, as described in the previous section, typically occurs through a nucleophilic addition-elimination reaction. For instance, in the formation of hydrazones, the nitrogen atom of the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the formyl group. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.gov

The synthesis of the parent this compound itself, without the pyrazole linker, would likely follow a different pathway, such as a Suzuki cross-coupling reaction between a 2,4-difluorophenylboronic acid and a 4-halobenzoic acid derivative.

Table 2: List of Compounds

Compound Name
This compound
4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
1-(2,4-difluorophenyl)ethanone
4-hydrazinobenzoic acid
Phosphorus oxychloride
Dimethylformamide
Hydrazine
Phenylhydrazine
4-Nitrophenylhydrazine
2,4-Dichlorophenylhydrazine
Aniline
2,4-difluorobenzoic acid
4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid

Theoretical and Computational Investigations of 4 2,4 Difluorophenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For 4-(2,4-difluorophenyl)benzoic acid, these methods can map out its electron distribution, identify reactive sites, and determine its stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. The B3LYP functional combined with the 6-311G++(d,p) basis set is a widely used level of theory for such studies on organic molecules. Although a specific study on this compound using this exact method is not available in the provided search results, extensive research on similar benzoic acid derivatives, such as 2,4-difluorobenzoic acid, has been conducted. researchgate.net These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic properties. researchgate.net

For this compound, a DFT study would likely reveal the dihedral angle between the two phenyl rings as a key structural parameter. This angle is influenced by the steric hindrance of the ortho-fluorine atom and the electronic effects of the substituents. The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group significantly influences the electron density distribution across the molecule.

Ab Initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF), provide a pathway to study molecular systems from first principles, without empirical parameters. These methods have been applied to investigate the structural and electronic properties of benzoic acid derivatives. researchgate.net A study on 2,4-difluorobenzoic acid utilized the MP2 method with the 6-311++G(d,p) basis set to calculate its structural properties. researchgate.net Such calculations for this compound would offer a valuable comparison to DFT results, helping to validate the predicted geometries and electronic energies. While computationally more demanding than DFT, ab initio methods can provide a more rigorous description of electron correlation effects, which can be important for accurately describing non-covalent interactions within the molecule.

Analysis of Molecular Orbitals (HOMO-LUMO) and Mulliken Charges

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the carboxylic acid group, which is a weaker electron-withdrawing group compared to the difluorophenyl moiety. Conversely, the LUMO is likely to be distributed over the 2,4-difluorophenyl ring due to the strong electron-withdrawing nature of the two fluorine atoms. The calculated HOMO-LUMO gap would provide insights into the charge transfer characteristics within the molecule.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis for this compound would quantify the electron distribution, highlighting the electrophilic and nucleophilic sites. The carbon atoms attached to the fluorine atoms are expected to carry a significant positive charge, while the fluorine and oxygen atoms will be negatively charged. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Computational ParameterPredicted Property for this compound
HOMO Likely localized on the benzoic acid ring.
LUMO Likely localized on the 2,4-difluorophenyl ring.
HOMO-LUMO Gap Indicative of intramolecular charge transfer and chemical stability.
Mulliken Charges Expected to show positive charges on carbons bonded to fluorine and negative charges on fluorine and oxygen atoms.

Molecular Modeling for Ligand-Receptor Interactions

Molecular modeling techniques are instrumental in drug discovery and development, allowing for the prediction and analysis of how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The binding affinity, often expressed as a docking score, is calculated to estimate the strength of the interaction. Studies on various benzoic acid derivatives have demonstrated their potential to bind to different biological targets. nih.gov

In a hypothetical molecular docking study of this compound, the carboxylic acid group would be a key pharmacophore, likely forming hydrogen bonds with amino acid residues in the receptor's active site. The two phenyl rings and the fluorine atoms would contribute to hydrophobic and other non-covalent interactions, such as halogen bonds. The predicted binding affinity would provide a preliminary assessment of its potential as an inhibitor or modulator of a specific protein. For instance, docking studies on similar benzoic acid derivatives have been performed against targets like the main protease of SARS-CoV-2. nih.gov

Docking Simulation AspectRelevance to this compound
Binding Pose Predicts the optimal orientation within a receptor's active site.
Binding Affinity Estimates the strength of the ligand-receptor interaction.
Key Interactions Identifies hydrogen bonds, hydrophobic interactions, and halogen bonds.

Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the binding mode and the nature of the interactions. MD simulations can reveal the flexibility of both the ligand and the receptor, and how they adapt to each other upon binding.

An MD simulation of a this compound-protein complex would start with the best-docked pose. The simulation would then track the movements of all atoms in the system over a specific time period, typically nanoseconds. The analysis of the MD trajectory can confirm the stability of key hydrogen bonds and other interactions predicted by molecular docking. It can also reveal the role of water molecules in mediating the interaction and provide a more accurate estimation of the binding free energy. Such simulations are crucial for understanding the detailed mechanism of ligand binding and for the rational design of more potent analogs.

In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADMET)

In the early phases of drug development, in silico methods are pivotal for forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a chemical entity. For 4-(2,4- csmres.co.ukresearchgate.netdifluorophenyl)benzoic acid, computational models provide preliminary insights into its likely behavior within a biological system. These predictions are crucial for identifying potential liabilities and guiding further experimental studies.

ADM nih.govET prediction platforms suggest that this compound is likely to have high gastrointestinal absorption. However, its water solubility is predicted to be low, a characteristic that could influence its formulation and bioavailability. Despite low solubility, its oral bioavailability is often predicted to be good. Computational toxicology assessments are also a key part of this early screening. For this co frontiersin.orgmpound, predictions regarding properties such as hepatotoxicity and mutagenicity are variable depending on the model used, underscoring the necessity of experimental validation.

Bel frontiersin.orgow is a table summarizing the computationally predicted ADMET properties for this compound.

PropertyPredicted Value/ClassificationSignificance
Gastrointestinal AbsorptionHighIndicates good potential for absorption after oral administration.
Water SolubilityLowMay present challenges for formulation and could impact dissolution rate.
Oral BioavailabilityGoodSuggests a reasonable fraction of the compound may enter systemic circulation.
HepatotoxicityVariable by ModelRequires experimental evaluation to determine the actual risk of liver injury.
Mutagenicity (AMES test)Variable by ModelExperimental testing is needed to confirm the absence of mutagenic potential.

Theoretical Studies of Intramolecular and Intermolecular Interactions

Hydrogen Bonding Network Analysis in Dimers and Crystal Structures

The solid-state architecture of this compound is significantly influenced by hydrogen bonding. Like many carboxylic acids, it forms centrosymmetric dimers in its crystal structure. This dimeri nih.govzation occurs through strong O—H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules, creating a stable eight-membered ring motif, commonly denoted as R²₂(8).

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis offers a sophisticated method for both visualizing and quantifying the various intermolecular contacts within a crystal. By mapping uzh.chdistances to the nearest atoms inside (dᵢ) and outside (dₑ) the surface, a detailed picture of close contacts emerges. The two-dimensional fingerprint plot derived from this analysis provides a quantitative summary of all intermolecular interactions.

The doaj.org table below provides a breakdown of the major intermolecular contacts and their approximate contributions to the Hirshfeld surface.

Interaction TypeApproximate Contribution (%)Description
O···H/H···OHighRepresents the strong O—H···O hydrogen bonds within the carboxylic acid dimer.
H···HSignificantCorresponds to contacts between hydrogen atoms on adjacent molecules.
C···H/H···CModerateArises from weaker C—H···π and other van der Waals interactions involving carbon and hydrogen.
F···H/H···FModerateHighlights the role of fluorine atoms in forming intermolecular hydrogen bonds.

Biological and Biomedical Applications of 4 2,4 Difluorophenyl Benzoic Acid Derivatives

Antimicrobial Efficacy Against Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a major global health crisis. nih.govmdpi.com These pathogens are a leading cause of hospital-acquired (nosocomial) infections and are increasingly difficult to treat with the current antibiotic arsenal. nih.govmdpi.comnih.gov This has spurred the development of new antimicrobial agents, with derivatives of 4-(2,4-difluorophenyl)benzoic acid showing considerable promise.

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

Derivatives of this compound, particularly pyrazole-containing hydrazones, have demonstrated significant antibacterial activity against a range of Gram-positive bacteria. nih.gov Numerous studies have highlighted their effectiveness against clinically important pathogens like Staphylococcus aureus, its methicillin-resistant variant (MRSA), and Bacillus subtilis. nih.govnih.gov

For instance, a series of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid showed potent activity. nih.gov A 4-trifluoromethylphenyl substituted hydrazone derivative exhibited particularly strong activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) as low as 0.78 μg/mL. nih.gov Similarly, a 4-bromophenyl derivative was effective against S. aureus, MRSA, and B. subtilis, with MIC values of 3.125 μg/mL and 1.56 μg/mL, respectively. nih.gov The introduction of chloro substituents also yielded active compounds; a 4-chloro substituted phenyl hydrazone inhibited these bacteria at an MIC of 6.25 μg/mL, and a bis-chloro derivative showed enhanced activity against S. aureus and MRSA with an MIC of 1.56 μg/mL. nih.gov

Difluorobenzamide derivatives have also been identified as potent anti-staphylococcal agents. mdpi.com One study found that these compounds exhibited excellent antimicrobial activity against both methicillin-sensitive S. aureus (MSSA) and MRSA, with some derivatives showing MIC values as low as 1 μg/mL against MSSA and 4 μg/mL against a highly drug-resistant MRSA strain. mdpi.com Further research into pyrazole (B372694) derivatives has identified compounds with potent bactericidal action against various S. aureus strains and B. subtilis, with some MIC values reaching as low as 0.78 μg/mL. mdpi.comnih.gov

Table 1: Activity of this compound Derivatives Against Gram-Positive Bacteria

Derivative TypeBacterial StrainReported MIC (μg/mL)Reference
Hydrazone (4-trifluoromethylphenyl)Gram-positive bacteria0.78 nih.gov
Hydrazone (4-bromophenyl)S. aureus3.125 nih.gov
Hydrazone (4-bromophenyl)MRSA, B. subtilis1.56 nih.gov
Hydrazone (bis-chloro)S. aureus, MRSA1.56 nih.gov
Hydrazone (bis-chloro)B. subtilis0.78 nih.gov
Difluorobenzamide (Compound 4)MSSA1 mdpi.com
Difluorobenzamide (Compounds 2, 4, 5)MRSA4 mdpi.com
Pyrazole (bis(trifluoromethyl)aniline)S. aureus strains0.78 mdpi.com
Pyrazole (bis(trifluoromethyl)aniline)B. subtilis0.78 mdpi.com

Antibacterial Activity Against Gram-Negative Bacteria (e.g., Acinetobacter baumannii, Escherichia coli)

The efficacy of these derivatives against Gram-negative bacteria appears to be more specific. While many compounds show limited to no activity against Escherichia coli, several have demonstrated potent and specific inhibition of Acinetobacter baumannii, a notoriously difficult-to-treat ESKAPE pathogen. nih.govacs.orgfrontiersin.org The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often acts as a permeability barrier, reducing the effectiveness of many antimicrobial compounds. nih.gov

Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have shown promising results against A. baumannii. nih.gov For example, a 4-bromophenyl derivative and a 4-chloro substituted phenyl hydrazone were highly active against A. baumannii, with MIC values of 0.78 μg/mL and 1.56 μg/mL, respectively. nih.gov Fluoro-substituted compounds also showed increased activity against A. baumannii, with MICs as low as 6.25 μg/mL. nih.gov

In contrast, studies on other pyrazole-derived hydrazones noted that while some compounds were moderately active against A. baumannii strains, they displayed no activity against other Gram-negative bacteria like E. coli, P. aeruginosa, and K. pneumoniae. acs.org Research focused on developing narrow-spectrum antibiotics has yielded pyrazole-derived hydrazones that are potent and specific inhibitors of A. baumannii, with some achieving MIC values as low as 0.78 µg/mL. nih.gov The antimicrobial activity of benzoic acid derivatives against E. coli is influenced by the type and position of substituents on the benzene (B151609) ring, with some studies showing that benzoic acid itself can inhibit E. coli growth. nih.gov

Table 2: Activity of this compound Derivatives Against Gram-Negative Bacteria

Derivative TypeBacterial StrainReported MIC (μg/mL)Reference
Hydrazone (4-bromophenyl)A. baumannii0.78 nih.gov
Hydrazone (4-chloro substituted)A. baumannii1.56 nih.gov
Hydrazone (fluoro substituted)A. baumannii6.25 nih.gov
Pyrazole-derived hydrazoneA. baumannii0.78 nih.gov
3-Fluorophenyl-derived hydrazoneA. baumannii3.125 acs.org

Evaluation of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents visible growth of a microorganism. nih.gov For derivatives of this compound, MIC values have been extensively evaluated across various bacterial species.

Research has shown a wide range of MICs, which are highly dependent on the specific chemical modifications of the parent compound and the target bacterial strain. nih.govresearchgate.net For example, in a series of pyrazole hydrazone derivatives, MIC values against Gram-positive bacteria like S. aureus, MRSA, and B. subtilis ranged from as low as 0.78 μg/mL to 25 μg/mL. nih.gov Specifically, a 4-trifluoromethyl phenyl derivative was highly potent with an MIC of 0.78 μg/mL, while a simple phenyl hydrazone derivative was less active with an MIC of 25 μg/mL against the same strains. nih.gov

Against the Gram-negative bacterium A. baumannii, certain derivatives also showed excellent potency, with MICs recorded at 0.78 μg/mL for a 4-bromophenyl derivative and 1.56 μg/mL for a 4-chlorophenyl derivative. nih.gov Other studies on different pyrazole derivatives reported MICs as low as 0.5 μg/mL against Gram-positive bacteria. nih.gov Difluorobenzamide derivatives showed MICs between 1–8 µg/mL against MSSA and around 4 µg/mL against MRSA. mdpi.com These findings underscore that specific substitutions on the phenyl and pyrazole rings are crucial for determining the antimicrobial potency of these compounds. nih.govnih.gov

Studies on Biofilm Formation Inhibition and Eradication

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. nih.govarestinprofessional.com The ability to inhibit biofilm formation or eradicate established biofilms is a key goal in developing new antimicrobial therapies. nih.govarestinprofessional.com

Several pyrazole derivatives based on the this compound scaffold have demonstrated significant anti-biofilm capabilities. nih.govmdpi.com Studies have shown that potent antibacterial compounds from this class are effective against bacterial growth in both free-floating (planktonic) and biofilm forms. nih.gov Certain lead compounds were found to inhibit the growth of S. aureus biofilms and also eradicate pre-formed biofilms. nih.govmdpi.com For example, some pyrazole derivatives showed moderate inhibition of biofilm formation and were also capable of destroying existing biofilms of S. aureus. nih.gov The anti-biofilm activity often correlates with the compound's bactericidal properties, making them effective against persistent infections associated with biofilms. mdpi.com

Proposed Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)

Understanding the mechanism of action is vital for the development of novel antibiotics. For derivatives of this compound, several mechanisms have been proposed and investigated.

A prominent proposed mechanism for many of these derivatives is the disruption of the bacterial cell membrane. mdpi.comacs.org Studies using flow cytometry and protein leakage assays have indicated that potent pyrazole derivatives can permeabilize the cell membrane. mdpi.com A SYTO/9-PI assay, which measures membrane integrity, confirmed that certain hydrazone derivatives cause membrane disruption in A. baumannii. acs.org This bactericidal action is consistent with that of membrane-disrupting agents. mdpi.com

Another identified target is the bacterial cell division protein FtsZ. mdpi.com Difluorobenzamide derivatives have been shown to inhibit cell division in S. aureus by targeting FtsZ. mdpi.com These compounds increase the rate of FtsZ polymerization and stabilize the resulting polymers, leading to a halt in cell division. mdpi.com This mechanism is selective for the bacterial protein, as the compounds did not affect mammalian tubulin. mdpi.com

Furthermore, other studies have pointed to the inhibition of fatty acid biosynthesis (FAB) as a potential mode of action for some pyrazole derivatives. nih.gov

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. nih.gov Antioxidants are compounds that can neutralize these harmful free radicals. nih.govnih.gov

Derivatives of this compound, particularly those modified into hydrazinecarbothioamides and 1,2,4-triazoles, have been evaluated for their antioxidant potential. nih.gov In one study, newly synthesized hydrazinecarbothioamide derivatives containing a 2,4-difluorophenyl moiety showed excellent antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov Three hydrazinecarbothioamide compounds (designated 4, 5, and 6) exhibited strong inhibitory effects at a concentration of 250 μM, with scavenging rates of 97.18%, 96.90%, and 97.11%, respectively. nih.gov This activity was superior to that of standard antioxidants like ascorbic acid (AA) and butylated hydroxyanisole (BHA). nih.gov The corresponding 1,2,4-triazole-3-thione derivatives also demonstrated good antioxidant activity. nih.gov

Theoretical studies on various benzoic acid derivatives suggest that their antioxidant activity is influenced by the number and position of hydroxyl groups on the phenyl ring, proceeding through mechanisms like hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). scielo.org.zapreprints.org The inclusion of a difluorophenyl group, as seen in the studied compounds, can enhance lipophilicity, which may improve the bioavailability and transport of these molecules within biological systems. nih.gov

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and straightforward method for evaluating the antioxidant capacity of chemical compounds. The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow. This change is typically measured spectrophotometrically to determine the extent of radical scavenging.

While the DPPH assay is a standard for assessing the antioxidant potential of various classes of compounds, including benzoic acid derivatives, specific studies detailing the DPPH radical scavenging activity of this compound derivatives are not extensively documented in the reviewed literature. The antioxidant capacity of benzoic acid derivatives is often linked to the presence of hydroxyl or other electron-donating groups, which are not present in the parent this compound structure.

Enzyme Inhibition Studies

The unique structural and electronic features of this compound derivatives make them promising candidates for the development of specific enzyme inhibitors.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, XO is a significant therapeutic target. nih.gov Various heterocyclic derivatives of benzoic acid have been synthesized and evaluated as XO inhibitors. nih.gov

For example, a series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids have been designed and shown to exhibit in vitro inhibitory activity against xanthine oxidase in the nanomolar range. nih.gov Another study on pyrazolone-based 4-(furan-2-yl)benzoic acids also demonstrated low micromolar IC50 values for XO inhibition. nbuv.gov.ua The most potent of these compounds showed mixed-type inhibition, indicating binding to both the free enzyme and the enzyme-substrate complex. nbuv.gov.ua

While direct studies on this compound derivatives as XO inhibitors are limited in the available literature, the proven efficacy of other substituted benzoic acid derivatives suggests that this scaffold could be a promising starting point for designing novel XO inhibitors.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Benzoic Acid Derivatives

Compound Class Most Potent Compound IC50 (µM) Reference
2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives Compound 34 0.046 nih.gov
2-(4-bromophenyl)-4-phenylthiazole derivatives Compound 100 0.100 ± 0.08 nih.gov
4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids 4-benzylpiperidin-1-yl substituted Close to Febuxostat nih.gov

Methionyl-tRNA Synthetase Inhibition

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis, responsible for the correct attachment of methionine to its corresponding tRNA. This makes it an attractive target for the development of novel antimicrobial agents. Research into MetRS inhibitors has explored various chemical scaffolds.

Notably, a structure-based design approach has led to the development of potent inhibitors of Trypanosoma brucei MetRS. In these studies, analogues containing a 2,4-dichlorophenyl moiety, which is structurally very similar to the 2,4-difluorophenyl group, have been synthesized. These compounds demonstrated potent inhibition of parasite growth with EC50 values in the nanomolar range and exhibited low toxicity to mammalian cells. The 2,4-dichlorophenyl group was found to occupy an enlarged methionine binding pocket within the enzyme's active site.

The success of these 2,4-dichlorophenyl-containing compounds strongly suggests that derivatives of this compound could also serve as effective MetRS inhibitors, warranting further investigation in this area.

Structure-Enzyme Inhibition Relationships

The relationship between the chemical structure of benzoic acid derivatives and their enzyme inhibitory activity is a key area of research for designing more potent and selective inhibitors.

For xanthine oxidase inhibitors, molecular docking studies have provided insights into the binding interactions. For instance, with pyrazolone (B3327878) derivatives of 4-(furan-2-yl)benzoic acid, the carboxylic group of the inhibitor is thought to form a salt bridge with an arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010) in the enzyme's active site. nbuv.gov.ua In the case of 2-(4-bromophenyl)-4-phenylthiazole derivatives, interactions with Arg880, Thr1010, and a phenylalanine residue (Phe1009) have been observed. nih.gov These interactions are crucial for stabilizing the enzyme-inhibitor complex.

In the context of methionyl-tRNA synthetase, the structure-activity relationship of inhibitors highlights the importance of the substituted phenyl ring. The 2,4-dichlorophenyl moiety of potent inhibitors has been shown to fit into an enlarged methionine binding pocket. This indicates that the size, shape, and electronic properties of the substituted phenyl ring are critical for achieving high inhibitory potency.

For protein kinase CK2, a study of 4-(thiazol-5-yl)benzoic acid derivatives revealed that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity. nih.gov

Exploration of Anticancer Potential

The search for new anticancer agents is a major focus of medicinal chemistry, and benzoic acid derivatives have emerged as a promising class of compounds. nih.govresearchgate.net The basic benzoic acid scaffold can be modified to create a wide variety of biologically active molecules. nih.gov The anticancer activity of these derivatives is often evaluated using assays such as the MTT assay against various human cancer cell lines. preprints.org

Several derivatives of benzoic acid have demonstrated significant anticancer potential. For example, 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have shown notable activity against MCF-7 breast cancer cells. preprints.org In another study, some 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivatives inhibited the proliferation of HeLa cervical cancer cells. preprints.org Naturally occurring benzoic acid derivatives have also been found to retard cancer cell growth by inhibiting histone deacetylases (HDACs). nih.gov

While specific studies on the anticancer potential of this compound derivatives are not extensively detailed, the established anticancer activity of other benzoic acid derivatives provides a strong rationale for exploring this particular subclass. The unique properties conferred by the difluorophenyl group could lead to novel mechanisms of action or improved activity profiles.

Table 2: Anticancer Activity of Selected Benzoic Acid Derivatives

Compound Derivative Class Cell Line IC50 (µM) Reference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) MCF-7 15.6 preprints.org
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) MCF-7 18.7 preprints.org

Cytotoxicity Evaluation in Mammalian Cell Lines (e.g., MCF-7, HEK293)

The cytotoxic potential of this compound derivatives has been assessed against various mammalian cell lines to determine their anti-cancer effects and their safety profile towards non-cancerous cells.

Notably, a series of hydrazone derivatives synthesized from 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid were evaluated for their toxicity against the human embryonic kidney cell line, HEK293. researchgate.net These studies are crucial to ensure that the compounds are selective towards cancer cells while sparing normal, healthy cells. The active antimicrobial compounds from this series were found to be non-toxic to the HEK293 mammalian cell line, which suggests a favorable safety profile for these derivatives. researchgate.net

In the broader context of developing anticancer agents, cytotoxicity is often evaluated against a panel of cancer cell lines. For instance, new Schiff base compounds containing a 1,3,4-thiadiazole (B1197879) ring have been tested against the MCF-7 breast cancer cell line. areeo.ac.ir One such compound, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenol, demonstrated cytotoxic activity against MCF-7 cells. areeo.ac.ir Similarly, other research on 1,3,4-thiadiazole derivatives has shown anti-proliferative effects against MCF-7 and LoVo cancer cell lines. nih.gov While these are not direct derivatives of this compound, they highlight the utility of MCF-7 cells in screening compounds with similar heterocyclic motifs. The evaluation of a novel pharmacologically active thiosemicarbazone derivative against a panel of cancer cell lines including MCF7 was also conducted to determine its anticancer potential. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. nih.govnih.gov This assay is frequently employed in the initial screening of potential anticancer drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drugs. nih.gov By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity.

Impact of Substituent Variation on Biological Activity

The biological activity of derivatives of this compound can be significantly influenced by the nature and position of various substituents. A study on hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid revealed important SAR insights regarding their antimicrobial activity. nih.gov

The investigation showed that substitutions on the phenyl hydrazone moiety played a crucial role. For instance, fluoro-substituted compounds showed increased activity against certain bacterial strains compared to the unsubstituted phenyl hydrazone derivative. nih.gov Interestingly, the position of the fluorine atom (ortho, meta, or para) on the phenyl ring did not significantly alter the activity of the resultant molecules. nih.gov However, the presence of strong electron-withdrawing groups like nitro and carboxylic acid led to a loss of activity. nih.gov Conversely, a bromo-substituted derivative showed potent activity against several bacterial strains. nih.gov

This highlights that both the electronic properties and the nature of the substituent are critical for biological potency. The general observation that halogen substitutions can enhance biological activity is also seen in other classes of compounds, where the addition of fluorine, chlorine, or bromine has led to a significant increase in anticancer activities, possibly due to the formation of halogen bonds that improve binding affinity. mdpi.com

The following table summarizes the impact of substituent variation on the antimicrobial activity of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid.

CompoundSubstituent on Phenyl HydrazoneActivity Profile
5a UnsubstitutedBaseline activity against S. aureus, MRSA, B. subtilis, and A. baumannii. nih.gov
5b, 5c, 5d Fluoro (ortho, meta, para)Increased activity against B. subtilis and A. baumannii. nih.gov
5i BromoGood activity against Gram-positive bacteria. researchgate.net
5j, 5k, 5l Strong electron-withdrawing groupsInactive against tested bacteria. researchgate.net

This table is based on data from a study on hydrazone derivatives and their antimicrobial activity.

Identification of Key Pharmacophores for Enhanced Bioactivity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com The identification of key pharmacophores is a crucial step in drug design and can be derived from SAR studies.

Based on the SAR of this compound derivatives, several key pharmacophoric features can be identified. The 2,4-difluorophenyl group appears to be a critical component, likely contributing to binding affinity through hydrophobic and potential halogen bonding interactions. The benzoic acid moiety provides a key acidic feature that can participate in hydrogen bonding or ionic interactions.

In the case of the pyrazole-hydrazone derivatives, the pyrazole ring acts as a rigid scaffold, while the hydrazone linker (-C=N-NH-) introduces a key hydrogen bonding domain. The substituted phenyl ring at the end of the hydrazone moiety offers a site for modification to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity. nih.gov

The general pharmacophore model for these derivatives can be described as having:

An aromatic ring system with a specific difluoro substitution pattern.

A central heterocyclic core (e.g., pyrazole).

A linker region capable of hydrogen bonding (e.g., hydrazone).

Understanding these pharmacophoric features allows for the rational design of new derivatives with potentially enhanced potency and selectivity.

Q & A

Q. What are the established synthetic routes for 4-(2,4-difluorophenyl)benzoic acid and its derivatives?

The compound is synthesized via multi-step pathways involving:

  • Hydrazone formation : Reacting 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid with 2,4-difluorophenyl isothiocyanate to form hydrazone derivatives .
  • Ester hydrolysis : Methyl esters of intermediates (e.g., methyl 4-(1-(2-(2,4-difluorophenyl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzoate) are hydrolyzed using lithium hydroxide to yield the free acid .
  • Cross-coupling reactions : Suzuki-Miyaura coupling may be employed for introducing fluorophenyl groups, though specific protocols require optimization of catalysts and solvents.

Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?

Technique Application Example Conditions
NMR Assigning fluorine and proton environments¹H NMR (400 MHz, DMSO-d6): δ 8.2 (s, 1H, pyrazole), 7.8–7.2 (m, aromatic F)
HPLC Purity assessmentC18 column, acetonitrile/water gradient
Mass Spectrometry Molecular weight confirmationESI-MS: m/z calculated for C14H10F2O3 [M+H]+ 277.06

Q. What biological targets are associated with this compound derivatives?

  • Cyclooxygenase (COX) enzymes : Derivatives like diflunisal act as COX inhibitors, reducing prostaglandin synthesis .
  • Bacterial enzymes : Hydrazone derivatives inhibit drug-resistant Staphylococcus aureus by targeting cell wall synthesis or efflux pumps .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial efficacy data across studies?

Discrepancies may arise from:

  • Structural variations : Substitutions at the pyrazole or benzoic acid moieties alter activity . For example, 2,4-difluorophenyl derivatives show higher potency than 3,4-difluoro analogs.
  • Assay conditions : Standardize minimum inhibitory concentration (MIC) testing using CLSI guidelines and control strains (e.g., S. aureus ATCC 29213) .
  • Synergistic effects : Evaluate combinations with existing antibiotics to identify enhanced activity .

Q. What strategies improve the bioavailability of this compound derivatives in pharmacological studies?

  • Prodrug design : Convert the carboxylic acid group to esters (e.g., methyl or ethyl esters) for enhanced membrane permeability .
  • Formulation : Use nanoemulsions or liposomes to improve solubility, as seen in studies on similar fluorinated benzoic acids .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., nitro or cyano) to stabilize the molecule in physiological environments .

Q. How can regioselectivity be controlled during fluorophenyl group addition to the benzoic acid core?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct coupling to specific positions .
  • Catalyst choice : Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions .
  • Temperature and solvent : Polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) enhance reaction specificity .

Q. What computational methods aid in predicting the bioactivity of novel this compound derivatives?

  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial activity .
  • Molecular docking : Simulate binding interactions with COX-2 or bacterial targets to prioritize derivatives for synthesis .
  • Quantum chemical calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict stability and reactivity .

Data Contradiction Analysis

Q. Why do some studies report weak COX inhibition despite structural similarity to diflunisal?

Diflunisal (a biphenyl derivative) has a salicylate group critical for COX binding, which is absent in simpler this compound derivatives. Minor structural changes (e.g., replacing hydroxyl with fluorine) reduce target affinity .

Q. How do fluorination patterns influence antimicrobial activity?

  • 2,4-Difluoro substitution : Enhances lipophilicity and membrane penetration, improving activity against Gram-positive bacteria .
  • 3,4-Difluoro substitution : May sterically hinder interactions with bacterial enzymes, reducing efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.